molecular formula C9H8BrFO2 B2393382 Methyl 4-Bromo-3-fluoro-2-methylbenzoate CAS No. 1365969-22-7

Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Cat. No. B2393382
CAS RN: 1365969-22-7
M. Wt: 247.063
InChI Key: VNAZRCAGSCSSSD-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-3-fluoro-2-methylbenzoate is a chemical compound with the empirical formula C8H6BrFO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .


Molecular Structure Analysis

The molecular structure of Methyl 4-Bromo-3-fluoro-2-methylbenzoate is represented by the SMILES string COC(=O)c1ccc(Br)c(F)c1 . The InChI key for this compound is WDAFDKXHLVMFKA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-Bromo-3-fluoro-2-methylbenzoate include a molecular weight of 233.03 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 272.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has a molar refractivity of 45.7±0.3 cm3 .

Safety and Hazards

The safety information for Methyl 4-Bromo-3-fluoro-2-methylbenzoate includes a signal word of “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

methyl 4-bromo-3-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAZRCAGSCSSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Bromo-3-fluoro-2-methylbenzoate

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